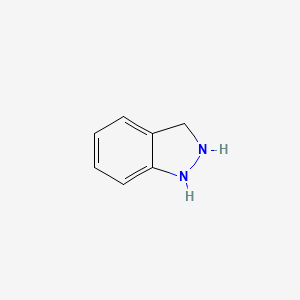

2,3-Dihydro-1H-indazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dihydro-1H-indazole is a useful research compound. Its molecular formula is C7H8N2 and its molecular weight is 120.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Rhodium(III)-Catalyzed C–H Activation

Rhodium(III) catalysts enable efficient synthesis via C–H bond activation of arylhydrazines with olefins. The reaction proceeds under mild conditions (e.g., 80°C, 24 h) to form 2,3-dihydro-1H-indazoles with high regioselectivity. For example, azobenzenes with electron-withdrawing groups (e.g., nitro) favor functionalization on the more electron-rich aromatic ring, while electron-donating groups (e.g., methoxy) show opposite selectivity .

Regioselectivity examples :

| Substrate | Major Product | Regioselectivity |

|---|---|---|

| 4-nitro-azobenzene (1b ) | 3b (electron-rich ring) | 9:1 |

| 4-methoxy-azobenzene (1c ) | 3c (less electron-rich ring) | Low selectivity |

| 3-methoxy-azobenzene (1d ) | 3d ′ (para to methoxy) | 9:1 |

Sequential Rh(III)/Cu(II)-Catalyzed Annulation

A dual catalytic system (Rh₂(OAc)₄ + CuCl) facilitates the reaction of ethyl benzimidates (1 ) with nitrosobenzenes (2 ) to form 2,3-dihydro-1H-indazoles. The mechanism involves Rh-catalyzed C–H activation to form a rhodacycle (6 ), followed by Cu-catalyzed N–N bond formation. This method accommodates diverse functional groups (halogens, esters, aryl substitutions) with moderate to high yields .

Tautomerism and Stability

The 1H-tautomer of indazole is more stable than the 2H-form by ~15 kJ/mol, as shown by MP2/6-31G** calculations. This stability influences reactivity, particularly in nucleophilic addition reactions. For example, the addition of formaldehyde to 1H-indazole proceeds via protonated intermediates, with zwitterionic transition states (zw ) leading to methanol-substituted products (2a /3a ) .

NMR chemical shift comparisons (1H and 13C) for isomers :

| Position | 1a (1H-indazole) | 2a (N1-adduct) | 3a (N2-adduct) |

|---|---|---|---|

| C3 (13C) | 128.5 ppm | 145.7 ppm | 146.1 ppm |

| H4 (1H) | 8.32 ppm | 8.18 ppm | 8.44 ppm |

| H5 (1H) | 7.97 ppm | 7.88 ppm | 7.82 ppm |

Addition Mechanism with Formaldehyde

The reaction of 1H-indazole with formaldehyde involves protonated intermediates. Neutral formaldehyde reacts via zwitterionic transition states, while protonated formaldehyde undergoes direct addition. The N2-H protonated pathway dominates due to the weak basicity of indazoles (pKa ~1.04–0.24) .

Alkenylation at the 3-Position

Palladium-catalyzed cross-coupling enables direct alkenylation of N1-protected 1H-indazoles using acrylates or phosphonates. For example, oxidative alkenylation with Pd(OAc)₂ and phenanthroline provides substituted derivatives under mild conditions .

Mechanistic highlights :

-

Pd(0) → Pd(II) oxidative addition.

-

C–H activation and migratory insertion.

(Hetero)arylation

C3-selective (hetero)arylation is achieved via Pd/phenanthroline catalysis. N2-protected 2H-indazoles undergo coupling with iodoarenes, demonstrating broad functional group compatibility. Steric effects and electronic directing groups (e.g., nitro, methoxy) influence regioselectivity .

Eigenschaften

CAS-Nummer |

5686-94-2 |

|---|---|

Molekularformel |

C7H8N2 |

Molekulargewicht |

120.15 g/mol |

IUPAC-Name |

2,3-dihydro-1H-indazole |

InChI |

InChI=1S/C7H8N2/c1-2-4-7-6(3-1)5-8-9-7/h1-4,8-9H,5H2 |

InChI-Schlüssel |

QDKGOMZIPXGDDJ-UHFFFAOYSA-N |

SMILES |

C1C2=CC=CC=C2NN1 |

Kanonische SMILES |

C1C2=CC=CC=C2NN1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.